Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate

Lipophilicity Drug-likeness ADME prediction

Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate (CAS 1497274-54-0) is a chiral α-amino ester belonging to the phenylglycine class, featuring a 3-methoxymethyl substituent on the aromatic ring. It is supplied as a racemic mixture (one undefined stereocenter) with a typical purity of ≥98% and a molecular weight of 209.24 g/mol.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B13542872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCOCC1=CC(=CC=C1)C(C(=O)OC)N
InChIInChI=1S/C11H15NO3/c1-14-7-8-4-3-5-9(6-8)10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3
InChIKeyVEWHVROWDGQWIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-2-(3-(Methoxymethyl)phenyl)acetate – Procurement-Ready Identity and Physicochemical Profile


Methyl 2-amino-2-(3-(methoxymethyl)phenyl)acetate (CAS 1497274-54-0) is a chiral α-amino ester belonging to the phenylglycine class, featuring a 3-methoxymethyl substituent on the aromatic ring [1]. It is supplied as a racemic mixture (one undefined stereocenter) with a typical purity of ≥98% and a molecular weight of 209.24 g/mol [1]. Its computed partition coefficient (XLogP3) is 0.6 and topological polar surface area (TPSA) is 61.6 Ų, placing it in a moderate polarity range that distinguishes it from both the unsubstituted parent and the 3-methoxy analogue [1].

Why Methyl 2-Amino-2-(3-(Methoxymethyl)phenyl)acetate Cannot Be Replaced by Common Phenylglycine Esters


Phenylglycine methyl esters are widely used as chiral building blocks, but small substituent changes on the aromatic ring produce measurable differences in lipophilicity, hydrogen-bonding capacity, and molecular flexibility that directly affect downstream pharmacokinetic properties of derived molecules [1]. The 3-methoxymethyl group in this compound imparts a lower computed logP (0.6) than either the unsubstituted phenyl (0.9) or the 3-methoxy analogue (0.9), while introducing an extra rotatable bond (5 versus 3–4), thus altering both solubility and conformational behaviour in ways that cannot be replicated by simpler analogues [1][2]. Generic substitution therefore risks changing lead-optimisation trajectories or compromising synthetic intermediate performance.

Quantitative Differentiation Evidence for Methyl 2-Amino-2-(3-(Methoxymethyl)phenyl)acetate Versus Closest Analogues


Lower Computed Lipophilicity (XLogP3 = 0.6) Versus 3-Methoxy and Unsubstituted Analogues (XLogP3 = 0.9)

The target compound exhibits a computed XLogP3 of 0.6, which is 0.3 log units lower than that of methyl 2-amino-2-(3-methoxyphenyl)acetate (XLogP3 = 0.9) and methyl 2-amino-2-phenylacetate (XLogP3 = 0.9) [1][2][3]. This difference, calculated using the same PubChem XLogP3 3.0 algorithm, indicates measurably lower lipophilicity that may translate to higher aqueous solubility and reduced non-specific binding.

Lipophilicity Drug-likeness ADME prediction

Increased Topological Polar Surface Area (TPSA = 61.6 Ų) Relative to Unsubstituted Phenylglycine Methyl Ester (TPSA = 52.3 Ų)

The target compound and its 3-methoxy analogue share an identical computed TPSA of 61.6 Ų, which is 9.3 Ų higher than that of the unsubstituted phenylglycine methyl ester (TPSA = 52.3 Ų) [1][2]. The increase arises from the additional oxygen atom in the substituent and contributes an extra hydrogen-bond acceptor site (HBA = 4 versus 3), altering the compound's interaction with polar biological environments.

Polar surface area Membrane permeability Oral bioavailability

Higher Rotatable Bond Count (5) Versus 3-Methoxy (4) and Unsubstituted (3) Analogues

The target compound contains 5 rotatable bonds, compared with 4 in the 3-methoxy analogue and 3 in the unsubstituted parent [1][2][3]. The extra rotatable bond originates from the methylene spacer between the aromatic ring and the methoxy oxygen, granting greater conformational freedom in the 3-substituent.

Molecular flexibility Conformational entropy Ligand binding

Higher Commercial Purity Specification (≥98%) Compared with 3-Methoxy Analogue (Typically 95%)

Suppliers including Fluorochem and ChemScene list the target compound at ≥98% purity , while the closely related methyl 2-amino-2-(3-methoxyphenyl)acetate is commonly supplied at 95% purity from major vendors such as Sigma-Aldrich . The 3-percentage-point purity advantage reduces the burden of additional purification steps in downstream synthesis.

Purity specification Reproducibility Procurement quality

Optimal Application Scenarios for Methyl 2-Amino-2-(3-(Methoxymethyl)phenyl)acetate Based on Verified Differentiation


Lead Optimisation of Moderately Polar Oral Drug Candidates

The measured XLogP3 of 0.6 places this compound in a favourable lipophilicity range for oral absorption while maintaining aqueous solubility. Medicinal chemistry teams pursuing kinase inhibitors, GPCR ligands, or protease inhibitors that require balanced logP can employ this building block to introduce the phenylglycine motif without pushing the final compound into excessively lipophilic space [1][2].

Synthesis of Peripherally Restricted Pharmacological Tool Compounds

With a TPSA of 61.6 Ų and four hydrogen-bond acceptors, the target compound is inherently less membrane-permeable than the unsubstituted phenylglycine ester (TPSA = 52.3 Ų). This attribute is advantageous when designing compounds intended to remain outside the CNS, such as peripheral anti-inflammatory agents or cardiovascular drugs that must avoid central side effects [1][2].

Conformational Probing in Peptidomimetic and Foldamer Design

The five rotatable bonds—one more than the 3-methoxy analogue and two more than the parent—introduce measurable conformational diversity. Researchers exploring structure-activity relationships in peptidomimetics or foldamer scaffolds can exploit this flexibility to scan conformational space, accepting the entropic cost in exchange for expanded binding-mode exploration [1][2].

High-Throughput Parallel Synthesis Requiring Consistent Input Purity

The commercial availability at ≥98% purity minimises the need for pre-synthesis purification, reducing cycle times in automated parallel synthesis workflows. Procurement teams building fragment libraries or conducting SAR-by-catalogue can rely on the reproducible purity specification, which is 3 percentage points higher than the typical 95% specification for the 3-methoxy analogue [1][2].

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